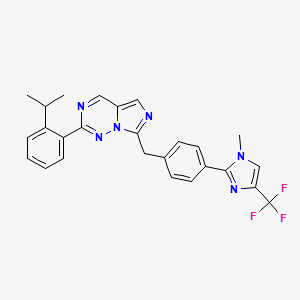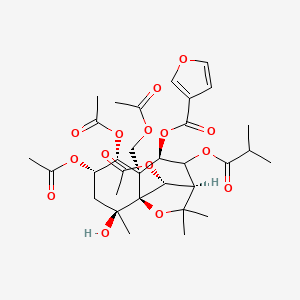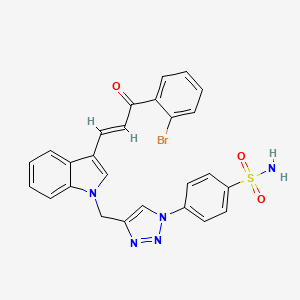![molecular formula C12H16N2O7 B12395613 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is a complex organic compound that belongs to the class of ribonucleosides. Ribonucleosides are essential components of RNA, which play a crucial role in the encoding, transmission, and expression of genetic information in living organisms . This compound is characterized by its unique structure, which includes a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one typically involves the glycosylation of a suitable pyrimidine derivative with a ribofuranose donor. One common method is the silyl method, which uses 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the carbohydrate component . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to yield the desired ribonucleoside.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated glycosylation may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidin-2-one moiety can be reduced to form a dihydropyrimidine derivative.
Substitution: The ribofuranosyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of azido and thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ribonucleoside derivatives.
Biology: Plays a role in the study of RNA structure and function.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in RNA synthesis and processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: A nucleoside analog that inhibits transcription elongation by RNA Polymerase II.
3-(β-D-Ribofuranosyl)-5-hydroxy-6-methyluracil: A ribonucleoside with similar structural features.
Uniqueness
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is unique due to its specific combination of a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O7 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-1,7a-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H16N2O7/c15-3-6-1-5-2-14(12(19)13-10(5)20-6)11-9(18)8(17)7(4-16)21-11/h1-2,7-11,15-18H,3-4H2,(H,13,19)/t7-,8?,9+,10?,11-/m1/s1 |
InChI-Schlüssel |
HYQABDKXVCTRHX-NYBUSTLHSA-N |
Isomerische SMILES |
C1=C(OC2C1=CN(C(=O)N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)CO |
Kanonische SMILES |
C1=C(OC2C1=CN(C(=O)N2)C3C(C(C(O3)CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


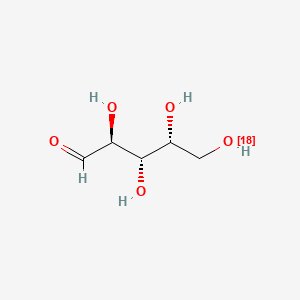
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

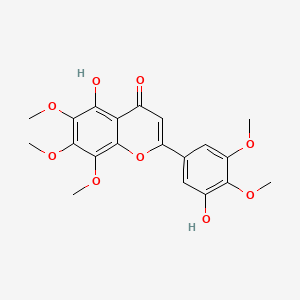
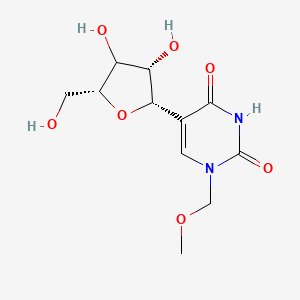

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
